molecular formula C12H19NO2 B6231537 2-(adamantan-2-yl)-2-aminoacetic acid CAS No. 58620-87-4

2-(adamantan-2-yl)-2-aminoacetic acid

Cat. No.: B6231537
CAS No.: 58620-87-4
M. Wt: 209.3
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Description

2-(adamantan-2-yl)-2-aminoacetic acid is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound features an amino group and a carboxylic acid group attached to the adamantane framework, making it a versatile molecule in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-2-yl)-2-aminoacetic acid typically involves the following steps:

    Starting Material: Adamantane is used as the starting material.

    Functionalization: The adamantane is functionalized to introduce the amino and carboxylic acid groups. This can be achieved through various methods, including

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-2-yl)-2-aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(adamantan-2-yl)-2-aminoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. This compound may target enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(adamantan-1-yl)-2-aminoacetic acid
  • 2-(adamantan-2-yl)-2-aminopropanoic acid
  • 2-(adamantan-2-yl)-2-aminoethanol

Uniqueness

2-(adamantan-2-yl)-2-aminoacetic acid is unique due to its specific substitution pattern on the adamantane framework, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

58620-87-4

Molecular Formula

C12H19NO2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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